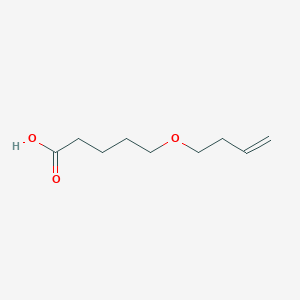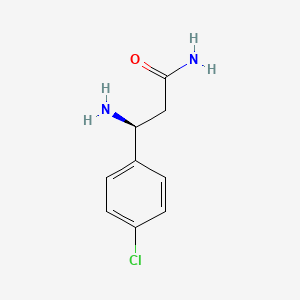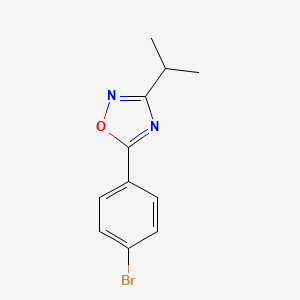
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. It is a heterocyclic organic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a colorless or white crystalline solid with a melting point of 134-135 °C. It is soluble in ethanol, acetone, and chloroform and is insoluble in water. 5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole has been used in the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
Scientific Research Applications
Synthesis and Biological Properties
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole and its derivatives have been synthesized for their potential biological properties. These compounds are part of a broader category of 1,3,4-oxadiazole derivatives, which have been explored for their anti-inflammatory, analgesic, ulcerogenic, and antibacterial activities. Notably, specific derivatives have shown significant anti-inflammatory and analgesic activities, with a few also exhibiting appreciable antibacterial activity. Importantly, these compounds have demonstrated very low ulcerogenic action, suggesting a potential for developing safer therapeutic agents (Husain & Ajmal, 2009).
Antimicrobial and Antileishmanial Activities
Research has also delved into the antimicrobial and antileishmanial potentials of 5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole derivatives. One study synthesized and characterized a compound for its activities against fifteen different bacterial strains and the Leishmania major species. Despite low effectiveness against certain bacterial species, the compound exhibited high antileishmanial activity, indicating its potential as a drug candidate for leishmaniasis treatment (Ustabaş et al., 2020).
Corrosion Inhibition
The derivatives of 5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole have been assessed for their corrosion inhibition properties on mild steel in acidic environments. Research indicates that these compounds, through gravimetric, electrochemical, and surface analysis methods, demonstrate promising capabilities as corrosion inhibitors. Their effectiveness is attributed to the formation of protective layers on the steel surface, showcasing their potential application in industrial corrosion protection (Ammal et al., 2018).
Electronic and Optoelectronic Materials
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole derivatives have been explored as electron transport materials in organic optoelectronic devices. Their synthesis and characterization have shown that these compounds possess good thermal stability and desirable electronic properties, such as low HOMO/LUMO energy levels, making them suitable candidates for application in devices like organic light-emitting diodes (OLEDs) (Liu, Zhao, & Huang, 2007).
properties
IUPAC Name |
5-(4-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZGSFLGTDNINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)
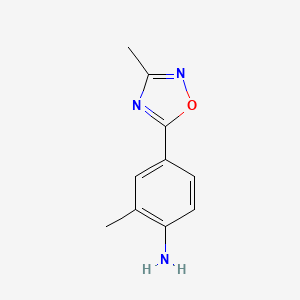
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)
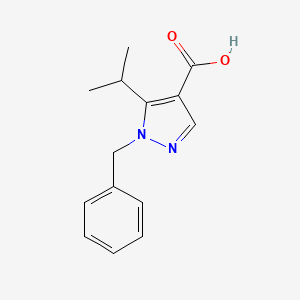
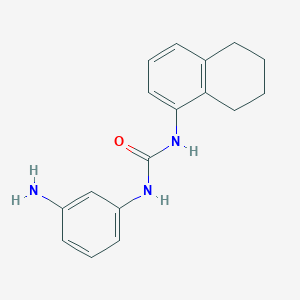
![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
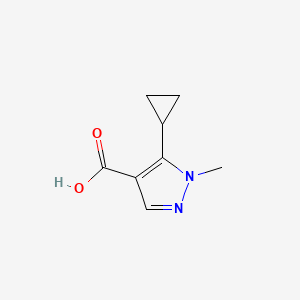
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)
